2-Chloro-4-(methoxymethoxy)benzaldehyde
Description
2-Chloro-4-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 2-position and a methoxymethoxy group (-OCH2OCH3) at the 4-position of the aromatic ring. The methoxymethoxy group enhances solubility in polar solvents and may influence reactivity in condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3 |
InChI Key |
MYHYGQJOUGBROS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
The key synthetic challenge in preparing 2-chloro-4-(methoxymethoxy)benzaldehyde lies in the selective introduction of the methoxymethoxy protecting group on the phenolic hydroxyl group of a chlorinated benzaldehyde precursor, while maintaining the aldehyde functionality intact.
Two main approaches are reported:
- Direct protection of 2-chlorohydroxybenzaldehyde with methoxymethyl chloride (MOMCl)
- Stepwise synthesis involving halogenation, protection, and oxidation
Direct Protection Method
This is the most common and straightforward method. It involves the protection of the phenolic hydroxyl group of 2-chlorohydroxybenzaldehyde using methoxymethyl chloride (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or potassium hydroxide (KOH).
Typical Procedure
- Dissolve 2-chlorohydroxybenzaldehyde in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Cool the solution to 0 °C under inert atmosphere (nitrogen).
- Add a base (e.g., DIPEA or KOH) slowly to deprotonate the phenol.
- Add methoxymethyl chloride dropwise to the reaction mixture.
- Stir the mixture at 0 °C to room temperature for 1–12 hours.
- Quench the reaction with aqueous ammonium chloride or water.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify by silica gel chromatography or recrystallization.
Reaction Scheme
$$
\text{2-Chlorohydroxybenzaldehyde} + \text{MOMCl} \xrightarrow[\text{DIPEA}]{0-25^\circ C} \text{2-Chloro-4-(methoxymethoxy)benzaldehyde}
$$
Yields and Purity
- Yields typically range from 60% to 90% depending on reaction time and base used.
- Purity is generally high (>95%) after chromatographic purification.
- Reaction time can be optimized; longer reaction times improve conversion but may increase side reactions.
Stepwise Synthesis via Protection of 4-Hydroxybenzaldehyde Derivatives
In some cases, the methoxymethoxy group is introduced prior to chlorination or aldehyde formation, especially when starting from 4-hydroxybenzaldehyde or its derivatives.
Related Synthetic Methods from Literature
A supporting information document from a Royal Society of Chemistry publication describes the preparation of methoxymethoxy-protected aromatic compounds using MOMCl and DIPEA in DCM at 0 °C to room temperature, yielding the protected aldehyde in about 64% isolated yield with high purity after silica gel chromatography.
Another study on the synthesis of related benzaldehyde derivatives highlights the use of sodium hydride (NaH) as base and methyl iodide (MeI) for methylation steps, followed by MOM protection to afford high yields of protected intermediates.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), DMF | DCM preferred for ease of workup and purification |
| Base | DIPEA, KOH, NaH | DIPEA is mild and effective; NaH is stronger base |
| Temperature | 0 °C to room temperature | Lower temp reduces side reactions |
| Reaction Time | 1–12 hours | Longer times improve conversion but risk side products |
| Molar Ratio (MOMCl:substrate) | 1.2–4 equivalents | Excess MOMCl ensures complete protection |
| Workup | Aqueous quench, extraction, drying | Standard organic workup |
| Purification | Silica gel chromatography, recrystallization | Achieves >95% purity |
Purification and Characterization
- Purification : Silica gel chromatography using hexane/ethyl acetate mixtures is standard. Recrystallization from solvents like methanol or toluene can be employed to improve purity.
- Characterization : Confirmed by NMR (1H, 13C), IR, and melting point analysis. The presence of characteristic MOM signals (singlets near 5.1 ppm for –OCH2O– and 3.5 ppm for –OCH3) in 1H NMR confirms protection. Aldehyde proton appears near 10 ppm.
- Yields : Typically 60–90% depending on reaction scale and conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct MOM protection | 2-Chlorohydroxybenzaldehyde | MOMCl, DIPEA | 0 °C to RT, 1–12 h | 60–90 | Most straightforward, widely used |
| Protection then chlorination | 4-Hydroxybenzaldehyde derivatives | MOMCl, base, then NCS or SOCl2 | Multi-step, variable | 40–70 | Useful if starting from different precursors |
| Literature optimized protocol | 2-Chlorohydroxybenzaldehyde | MOMCl, DIPEA, DCM | 0 °C, 1 h | ~64 | Reported in RSC publication |
Chemical Reactions Analysis
2-Chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 2-Chloro-4-(methoxymethoxy)benzaldehyde and related compounds:
Notes:
- Electron-withdrawing vs. electron-donating groups: The chlorine atom (-Cl) in 2-Chloro-4-(methoxymethoxy)benzaldehyde deactivates the aromatic ring, while the methoxymethoxy group (-OCH2OCH3) provides steric bulk and moderate electron donation. This contrasts with amino-substituted analogs (e.g., 2-chloro-4-(diethylamino)benzaldehyde), where the -N(C2H5)2 group strongly activates the ring .
- Lipophilicity : The trifluoromethoxy (-OCF3) group in 2-chloro-5-(trifluoromethoxy)benzaldehyde increases lipophilicity compared to the methoxymethoxy variant, impacting solubility and membrane permeability .
Toxicology and Regulatory Status
- 2-Hydroxy-4-methoxybenzaldehyde : Classified under EFSA’s flavouring group evaluation (FGE.414), this compound lacks direct toxicity data but is evaluated via structural analogs. Its chloro-methoxymethoxy counterpart may require similar regulatory scrutiny .
- Amino-substituted analogs: Compounds like 2-chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4) may exhibit higher reactivity in biological systems due to the basic amino group, necessitating detailed safety assessments .
Biological Activity
2-Chloro-4-(methoxymethoxy)benzaldehyde is an organic compound characterized by a chloro group at the second position and a methoxymethoxy group at the fourth position of the benzaldehyde structure. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and protein-ligand interactions.
The unique structural features of 2-Chloro-4-(methoxymethoxy)benzaldehyde contribute to its reactivity and potential applications. The presence of both chloro and methoxymethoxy groups enhances its binding affinity to specific enzymes or receptors, which may lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.63 g/mol |
| IUPAC Name | 2-Chloro-4-(methoxymethoxy)benzaldehyde |
| CAS Number | 1451-77-0 |
Biological Activity
Research indicates that 2-Chloro-4-(methoxymethoxy)benzaldehyde may exhibit several biological activities:
1. Enzyme Inhibition:
Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in various biochemical assays. The inhibition properties are likely influenced by the compound's structural characteristics, allowing it to interact effectively with enzyme active sites.
2. Antimicrobial Properties:
Preliminary research suggests that 2-Chloro-4-(methoxymethoxy)benzaldehyde may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
3. Anti-inflammatory Effects:
The compound's potential anti-inflammatory properties have been explored, with some studies indicating that it may inhibit pathways associated with inflammation.
Study on Enzyme Inhibition
A study conducted by researchers at the University of Alberta investigated the enzyme inhibition properties of various benzaldehyde derivatives, including 2-Chloro-4-(methoxymethoxy)benzaldehyde. The results showed a significant reduction in enzyme activity when treated with this compound, suggesting its potential as a lead compound for developing enzyme inhibitors.
Antimicrobial Activity Assessment
In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of 2-Chloro-4-(methoxymethoxy)benzaldehyde was evaluated against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
The biological activity of 2-Chloro-4-(methoxymethoxy)benzaldehyde is thought to be mediated through its interaction with specific biological targets. The chloro group may enhance lipophilicity, facilitating membrane penetration, while the methoxymethoxy group could contribute to hydrogen bonding interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
